1-(4-Bromophenyl)-N-ethylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

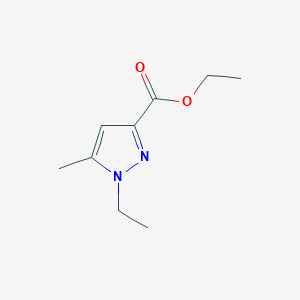

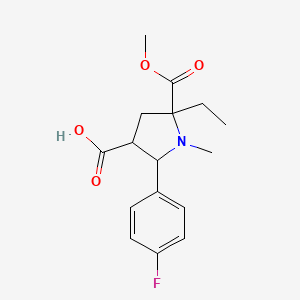

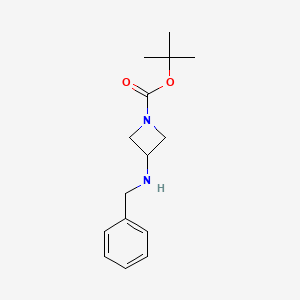

1-(4-Bromophenyl)-N-ethylpropan-1-amine is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles

The compound has been used as a precursor in the synthesis of heterocycles. For example, the reaction of o-Bromophenyl isocyanide with primary amines under catalysis yields 1-substituted benzimidazoles, showcasing its utility in constructing complex molecular architectures with potential applications in drug development and materials science (Lygin & Meijere, 2009).

Crystal Structure Analysis

The compound's derivatives have been analyzed for their crystal structures to understand the influence of substituents on molecular and supramolecular geometries. This research has implications for the design of materials with specific physical properties, such as molecular electronics or photonics (Rajput, Sanphui, & Biradha, 2007).

Nonlinear Optical Studies

Derivatives of the compound have been synthesized and characterized, including their nonlinear optical properties through experimental and theoretical approaches. Such studies are crucial for the development of materials for optoelectronic applications (Tamer et al., 2016).

Luminescent Materials for Explosive Detection

Covalent-organic polymers (COPs) synthesized from monomers related to 1-(4-Bromophenyl)-N-ethylpropan-1-amine exhibit high sensitivity and fast response to nitroaromatic explosives. These materials have potential applications in security and environmental monitoring by detecting explosives and other organic molecules at low concentrations (Xiang & Cao, 2012).

Safety-Catch Nitrogen Protecting Group

The compound has been utilized as a safety-catch nitrogen protecting group in peptide synthesis. This application is valuable in the pharmaceutical industry for the development of peptide-based drugs, as it allows for the selective activation and deprotection of amines under mild conditions (Surprenant & Lubell, 2006).

Mechanism of Action

Mode of Action

It is known that the compound can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one of which is a boron compound, under the influence of a palladium catalyst .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in carbon-carbon bond formation .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-N-ethylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and other related processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell health . Additionally, its impact on cell signaling pathways can alter cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, which can affect neurotransmitter levels and signaling . Additionally, it may influence other molecular pathways by binding to receptors or other proteins, altering their activity and downstream effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It may affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic activity . Understanding these pathways is crucial for determining the compound’s potential therapeutic applications and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different tissues . These interactions can influence the compound’s effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name |

1-(4-bromophenyl)-N-ethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-11(13-4-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQJEEMOEQKIAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586097 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-68-1 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)

![4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1340937.png)